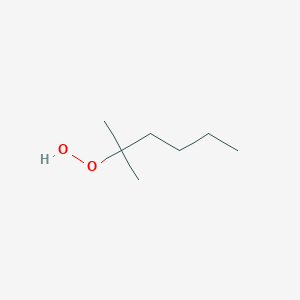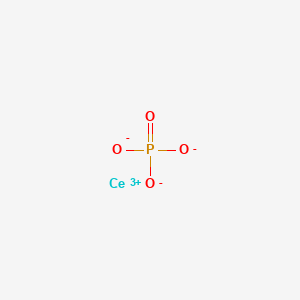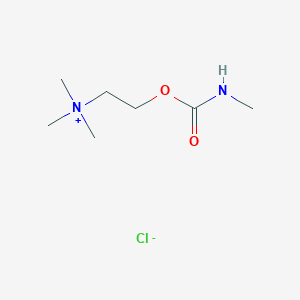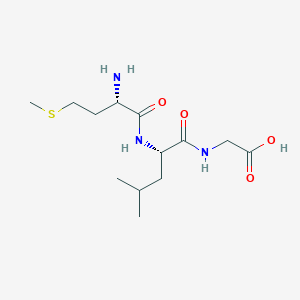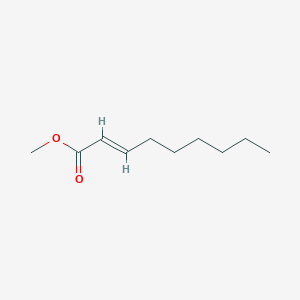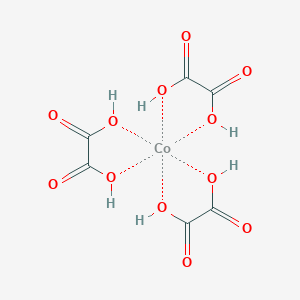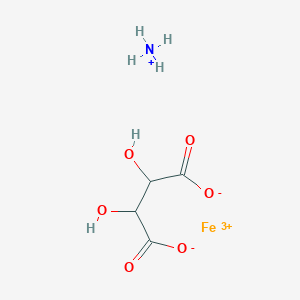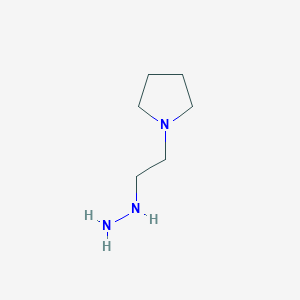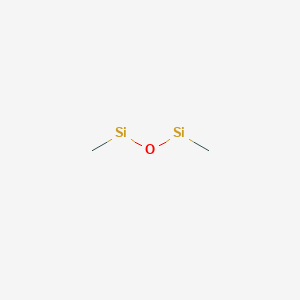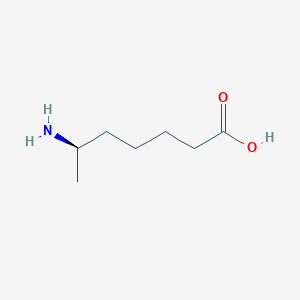
(6R)-6-aminoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-6-aminoheptanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of both an amino group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of Primary Alcohols or Aldehydes: One common method for preparing carboxylic acids, including (6R)-6-aminoheptanoic acid, involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles to carboxylic acids.
Carboxylation of Grignard Reagents: The reaction of Grignard reagents with carbon dioxide (CO₂) followed by protonation yields carboxylic acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (6R)-6-aminoheptanoic acid can undergo oxidation reactions, where the amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or substituted amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Acylation Reagents: Acyl chlorides, anhydrides.
Alkylation Reagents: Alkyl halides.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Primary alcohols.
Substitution: Amides, substituted amines.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (6R)-6-aminoheptanoic acid is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, facilitating various chemical transformations.
Biology:
Protein Synthesis: As an amino acid, it can be incorporated into peptides and proteins, influencing their structure and function.
Metabolic Pathways: It plays a role in various metabolic pathways, contributing to the biosynthesis of other important biomolecules.
Medicine:
Pharmaceuticals: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Polymer Production: It is used in the production of polymers and resins, enhancing their mechanical properties and stability.
Agriculture: It can be used in the formulation of agrochemicals, improving crop yield and resistance to pests.
Mecanismo De Acción
Molecular Targets and Pathways: (6R)-6-aminoheptanoic acid exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can modulate enzyme activity, influence signal transduction pathways, and alter gene expression. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Aminocaproic Acid: Similar in structure but with a different chain length.
Aminocyclohexane Carboxylic Acid: Contains a cyclohexane ring instead of a linear chain.
Aminobutyric Acid: Shorter chain length and different functional groups.
Uniqueness: (6R)-6-aminoheptanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its versatility in various applications, from chemical synthesis to biological functions, sets it apart from other similar compounds.
Propiedades
Número CAS |
14617-68-6 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.2 g/mol |
Nombre IUPAC |
(6R)-6-aminoheptanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-6(8)4-2-3-5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1 |
Clave InChI |
NWMZFMZOYYFQKQ-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](CCCCC(=O)O)N |
SMILES |
CC(CCCCC(=O)O)N |
SMILES canónico |
CC(CCCCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


